molecular formula C30H30N4O2S2 B15008492 Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}

Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}

Cat. No.: B15008492
M. Wt: 542.7 g/mol
InChI Key: OIVNTXMJPJOKIK-UHFFFAOYSA-N
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Description

Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} is a complex organic compound that features a benzene ring substituted with two thieno[2,3-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups would yield nitro-substituted derivatives, while substitution reactions could introduce various functional groups to the benzene ring .

Scientific Research Applications

Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} has several scientific research applications:

Mechanism of Action

The mechanism of action for Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} involves its interaction with specific molecular targets. The compound’s thieno[2,3-b]pyridine moieties can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} is unique due to its combination of benzene and thieno[2,3-b]pyridine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C30H30N4O2S2

Molecular Weight

542.7 g/mol

IUPAC Name

[4-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carbonyl]phenyl]-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone

InChI

InChI=1S/C30H30N4O2S2/c1-15(2)13-19-9-11-21-23(31)27(37-29(21)33-19)25(35)17-5-7-18(8-6-17)26(36)28-24(32)22-12-10-20(14-16(3)4)34-30(22)38-28/h5-12,15-16H,13-14,31-32H2,1-4H3

InChI Key

OIVNTXMJPJOKIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)CC(C)C)N)N

Origin of Product

United States

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